molecular formula C16H31N3O3 B14786740 tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Cat. No.: B14786740
M. Wt: 313.44 g/mol
InChI Key: XBOYFHOOQVVNMU-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(19)10-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3

InChI Key

XBOYFHOOQVVNMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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